((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine characterized by its unique molecular structure that includes a tetrahydrofuran ring with a methyl substitution at the 3-position and a methanamine group at the 2-position. Its molecular formula is , and it has garnered attention in both chemical and biological research due to its potential applications as a building block in organic synthesis and as a pharmacological agent.
This compound falls under the category of chiral amines, which are organic compounds containing one or more amine groups where the carbon atom attached to the amine is chiral. Chiral amines are significant in asymmetric synthesis and pharmaceutical applications due to their ability to interact selectively with biological systems.
Several methods have been developed for synthesizing ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine. The most common approaches include:
Technical details regarding these methods often involve specific reaction conditions such as temperature, pressure, and solvent choice, which can significantly influence yield and purity .
The molecular structure of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine can be described as follows:
The stereochemistry is crucial for its biological activity, as different enantiomers can exhibit vastly different properties and effects in biological systems .
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine participates in various chemical reactions typical of amines:
These reactions are facilitated by standard laboratory techniques involving reagents such as sodium borohydride for reductions or acyl chlorides for acylation .
The mechanism of action for ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is primarily explored in the context of its biological interactions:
Data from interaction studies indicate that modifications to either the tetrahydrofuran ring or the methanamine group can significantly affect binding affinity and biological activity.
Relevant data indicate that this compound has a low logP value (around 0.1), suggesting it has moderate hydrophilicity which can influence its pharmacokinetic properties .
The applications of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine extend across various scientific fields:
Palladium-catalyzed asymmetric C–N cross-coupling has emerged as a powerful strategy for constructing chiral amine architectures. Building upon methodologies developed for boron-stereogenic BODIPY systems, researchers have adapted chiral palladium complexes for tetrahydrofuran scaffold formation. Utilizing phosphoramidite ligands (e.g., L9) under mild conditions (Cs₂CO₃, toluene, 60°C), this approach achieves exceptional enantiomeric excess (>98% ee) through desymmetric reactions [4]. The reaction mechanism involves oxidative addition of the palladium catalyst into the prochiral substrate, followed by stereodetermining amination. Key advantages include broad functional group tolerance, with electron-donating groups (methyl, methoxy) and electron-withdrawing substituents (ester, trifluoromethyl, cyano) proving compatible. Halogen atoms (chloride, bromide) remain intact, enabling downstream derivatization [4].
Table 1: Ligand Screening in Pd-Catalyzed Asymmetric Amination
| Ligand | Structure Type | Yield (%) | ee (%) |
|---|---|---|---|
| L1 (R-BINAP) | Bidentate phosphine | 29 | 18 |
| L4 (MeO-MOP) | Monodentate phosphine | High | Low |
| L9 | Bulky BINOL-phosphoramidite | 99 | 98 |
| L10 | Non-chiral phosphoramidite | Moderate | Low |
Constructing the 3-methyltetrahydrofuran core with precise (2S,3R) configuration demands innovative cyclization methodologies. Fluorination strategies inspired by nucleoside chemistry provide critical stereochemical control. Introducing fluorine at the C2' position of tetrahydrofuran precursors enhances both stereoselectivity and metabolic stability by influencing ring conformation during cyclization [1]. Difluorophosphonylated allylic ether moieties further optimize this approach, improving lipophilicity and reducing undesired epimerization. These modifications facilitate ring closure through intramolecular Williamson ether synthesis or epoxide openings, where the fluorine atom directs stereoselectivity via steric and electronic effects [1] [8]. Alternative routes employ chiral pool starting materials (e.g., D-ribose) but face scalability limitations despite inherent stereochemical advantages.
Table 2: Stereoselective Cyclization Approaches Comparison
| Strategy | Key Features | Stereoselectivity | Limitations |
|---|---|---|---|
| 2'-Fluorination | Conformational control, metabolic stability | >20:1 dr | Requires anhydrous conditions |
| Difluorophosphonylated ether | Enhanced lipophilicity, reduced epimerization | >15:1 dr | Multi-step synthesis |
| Chiral pool derivatization | Utilizes natural chirality (e.g., sugars) | Variable | Scalability issues, protecting groups |
Conversion of the free amine to its hydrochloride salt enhances crystallinity, stability, and handling properties—critical for pharmaceutical applications. Mechanistic studies reveal that hydrochloride salt formation proceeds via proton transfer in aprotic solvents (dichloromethane, ethyl acetate), with the choice of HCl source significantly impacting crystal morphology and purity. Gaseous HCl delivery in anhydrous diethyl ether yields highly crystalline material with stoichiometric control (1:1 amine:HCl ratio), minimizing hygroscopicity [8]. Solvent screening demonstrates that dichloromethane/ethanol mixtures (5:1) optimize crystal growth kinetics, yielding plates rather than needles, enabling efficient chiral resolution through crystal selection—a technique successfully applied in helicene purification [2]. Post-crystallization processes, including washing with cold ether and drying under vacuum (<1 mmHg, 40°C), remove solvent inclusions while preventing amine degradation or disproportionation. These optimized conditions achieve >95% recovery of pharmaceutical-grade salt with consistent stoichiometry confirmed by elemental analysis [8].
Biocatalysis offers sustainable routes to high enantiopurity, exemplified by automated fast-flow solid-phase synthesis of artificial heme enzymes. This platform enables precise incorporation of noncanonical amino acids into myoglobin scaffolds (e.g., Bacillus subtilis myoglobin), generating mutants with tailored activity for enantioselective transformations [10]. These synthetic enzymes achieve enantiomeric ratios exceeding 99:1 in model reactions by exploiting hydrogen-bonding interactions within the active site—a mechanism elucidated through systematic SAR studies using β³-homoalanine and D-phenylalanine substitutions. Remarkably, L- and D-enantiomers of BsMb facilitate access to both target amine enantiomers from prochiral precursors through enantiocomplementary catalysis [10]. Concurrently, organocatalytic strategies employing aminocatalysis or N-heterocyclic carbenes under photochemical activation provide kinetic resolution of racemic tetrahydrofuran intermediates. Thiourea-based catalysts achieve up to 90% ee via hydrogen-bond-directed discrimination, while engineered lipases show moderated efficiency (<70% ee) but offer aqueous compatibility [7] [10].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7